molecular formula C32H36Cl2N2O2 B2685253 1-([1,1'-Biphenyl]-4-yloxy)-3-(4-benzhydrylpiperazin-1-yl)propan-2-ol dihydrochloride CAS No. 1330598-75-8

1-([1,1'-Biphenyl]-4-yloxy)-3-(4-benzhydrylpiperazin-1-yl)propan-2-ol dihydrochloride

Cat. No. B2685253
CAS RN: 1330598-75-8
M. Wt: 551.55
InChI Key: UOJALZUQTRTYKL-UHFFFAOYSA-N
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Description

This compound is also known as Cetirizine Related Compound B . It has a molecular formula of C19H24N2O.2HCl .


Molecular Structure Analysis

The molecular structure of this compound consists of 19 carbon atoms, 24 hydrogen atoms, 2 nitrogen atoms, 1 oxygen atom, and 2 chlorine atoms . Further structural analysis would require more specific information or computational chemistry tools.

Scientific Research Applications

Dual 5-HT1A Receptor Antagonism and Serotonin Reuptake Inhibition

Research has identified a series of compounds, including 1-([1,1'-Biphenyl]-4-yloxy)-3-(4-benzhydrylpiperazin-1-yl)propan-2-ol dihydrochloride, that exhibit potent dual activities as 5-HT1A receptor antagonists and serotonin reuptake inhibitors. These compounds were discovered to possess selective and high affinities at the 5-HT1A receptor and to inhibit serotonin reuptake at nanomolar concentrations, suggesting their potential as new antidepressants beyond SSRIs (Selective Serotonin Reuptake Inhibitors) (Takeuchi et al., 2003).

Structural Analysis and Binding Mechanism

Another study focused on the structural analysis and binding mechanism of a related compound to α1A-adrenoceptors. It detailed the conformational analysis, time-dependent density functional theory (TDDFT) calculations, and molecular docking to understand the binding mode of these compounds with receptors, which can provide a basis for designing highly selective antagonists (Xu et al., 2016).

Antimicrobial and Antifungal Activities

Compounds structurally related to 1-([1,1'-Biphenyl]-4-yloxy)-3-(4-benzhydrylpiperazin-1-yl)propan-2-ol dihydrochloride have been synthesized and screened for their antibacterial and antifungal activities. These studies aim to explore the therapeutic potential of such compounds beyond their psychopharmacological effects, indicating their versatility in drug development (Patel & Agravat, 2007).

PPARγ Agonists and Aqueous Solubility

Research into the optimization of the phenyl alkyl ether moiety of PPARγ agonists has led to the development of potent and selective agonists with improved aqueous solubility. These studies involve detailed structure-activity relationship analysis and could be relevant to the development of compounds with improved pharmacokinetic properties (Collins et al., 1998).

properties

IUPAC Name

1-(4-benzhydrylpiperazin-1-yl)-3-(4-phenylphenoxy)propan-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H34N2O2.2ClH/c35-30(25-36-31-18-16-27(17-19-31)26-10-4-1-5-11-26)24-33-20-22-34(23-21-33)32(28-12-6-2-7-13-28)29-14-8-3-9-15-29;;/h1-19,30,32,35H,20-25H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOJALZUQTRTYKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(COC2=CC=C(C=C2)C3=CC=CC=C3)O)C(C4=CC=CC=C4)C5=CC=CC=C5.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H36Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

551.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-([1,1'-Biphenyl]-4-yloxy)-3-(4-benzhydrylpiperazin-1-yl)propan-2-ol dihydrochloride

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